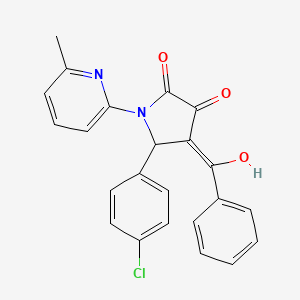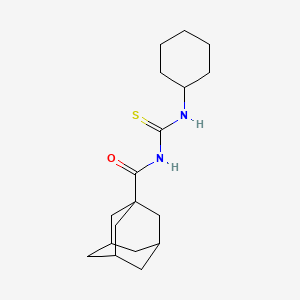![molecular formula C21H24N4O2S B14944666 N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a thioxo group, and an imidazolidinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazolidinyl ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~) to introduce the thioxo functionality.
Attachment of the pyridyl group: This can be done through a nucleophilic substitution reaction, where the pyridyl group is introduced to the imidazolidinyl ring.
Final acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H~2~O~2~) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- **N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE shares similarities with other imidazolidinyl and thioxo compounds, such as:
- N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
- N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Uniqueness
- The uniqueness of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
N-ethyl-2-[1-(4-methylphenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-23-19(26)14-18-20(27)25(17-6-4-15(2)5-7-17)21(28)24(18)13-10-16-8-11-22-12-9-16/h4-9,11-12,18H,3,10,13-14H2,1-2H3,(H,23,26) |
InChIキー |
RYVMBYXJMZHDSN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1CCC2=CC=NC=C2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)


![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
